molecular formula C16H16ClNO2 B5498831 N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B5498831
M. Wt: 289.75 g/mol
InChI Key: BKFLEUZSMJPHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide, commonly known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of arylacetamide derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of CMMPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. CMMPA has been shown to enhance the activity of GABAergic neurons and inhibit the activity of glutamatergic neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CMMPA has been shown to have a positive effect on various biochemical and physiological parameters. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. CMMPA has also been shown to increase the levels of antioxidants such as superoxide dismutase (SOD) and catalase, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMMPA in lab experiments is its high potency and selectivity. CMMPA has shown a high affinity for certain receptors such as the GABA-A receptor, making it a valuable tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using CMMPA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of CMMPA. One area of research could be the development of more water-soluble derivatives of CMMPA to overcome its solubility limitations. Another area of research could be the investigation of CMMPA's potential use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, the mechanism of action of CMMPA could be further elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of CMMPA involves the reaction of 3-chloro-4-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction yields CMMPA as a white crystalline powder with a melting point of 148-150°C. The purity of the compound can be determined by various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

CMMPA has been studied extensively for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anticonvulsant properties. CMMPA has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-12(11)9-16(19)18-13-7-8-15(20-2)14(17)10-13/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFLEUZSMJPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenyl)acetamide

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